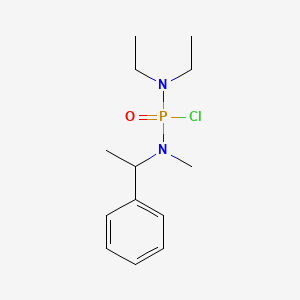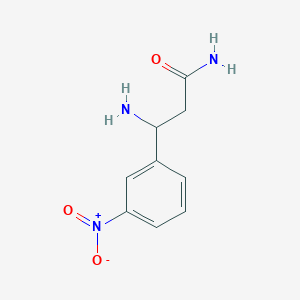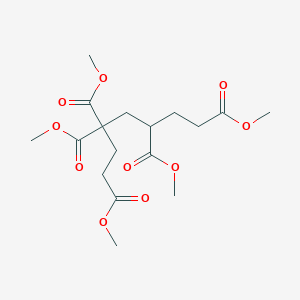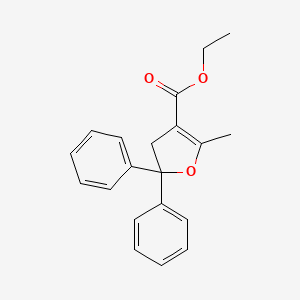
N-Methyl-N'-phenyl-N-(2-phenylpropan-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N’-phenyl-N-(2-phenylpropan-2-yl)urea is an organic compound with the molecular formula C16H18N2O It is a derivative of urea, characterized by the presence of a phenyl group and a methyl group attached to the nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N’-phenyl-N-(2-phenylpropan-2-yl)urea typically involves the reaction of N-methyl-N’-phenylurea with 2-phenylpropan-2-yl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of N-Methyl-N’-phenyl-N-(2-phenylpropan-2-yl)urea can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
化学反応の分析
Types of Reactions
N-Methyl-N’-phenyl-N-(2-phenylpropan-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic medium.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Various nucleophiles; solvents like dichloromethane or ethanol.
Major Products
Oxidation: Corresponding urea derivatives.
Reduction: Amine derivatives.
Substitution: Substituted urea compounds.
科学的研究の応用
N-Methyl-N’-phenyl-N-(2-phenylpropan-2-yl)urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-Methyl-N’-phenyl-N-(2-phenylpropan-2-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
N-Methyl-N’-phenylurea: A simpler derivative with similar chemical properties but different biological activities.
N-Phenyl-N’-methylurea: Another related compound with distinct reactivity and applications.
1-Methyl-3-phenylurea: A structural isomer with different physical and chemical properties.
Uniqueness
N-Methyl-N’-phenyl-N-(2-phenylpropan-2-yl)urea is unique due to the presence of the 2-phenylpropan-2-yl group, which imparts specific steric and electronic effects. These effects influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
144161-47-7 |
|---|---|
分子式 |
C17H20N2O |
分子量 |
268.35 g/mol |
IUPAC名 |
1-methyl-3-phenyl-1-(2-phenylpropan-2-yl)urea |
InChI |
InChI=1S/C17H20N2O/c1-17(2,14-10-6-4-7-11-14)19(3)16(20)18-15-12-8-5-9-13-15/h4-13H,1-3H3,(H,18,20) |
InChIキー |
KNFRVFXHUHROAD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=CC=C1)N(C)C(=O)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)prop-2-en-1-ol](/img/structure/B12554500.png)

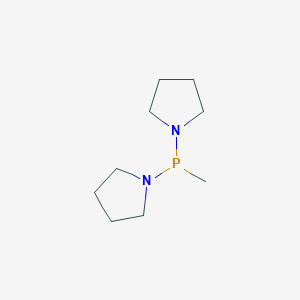
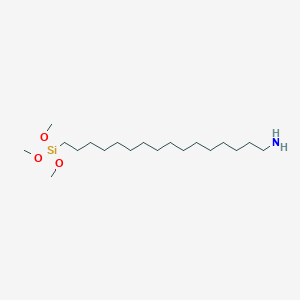
![7-bromo-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B12554517.png)
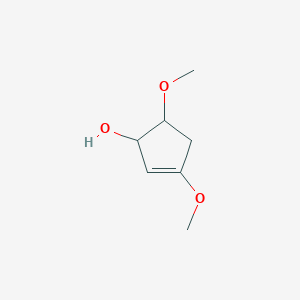
![Ethanone, 1-[2,4-bis(acetyloxy)-3,5,6-trimethoxyphenyl]-](/img/structure/B12554520.png)
![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-(trimethylstannyl)-](/img/structure/B12554524.png)

